molecular formula C5H12ClNO B582443 (R)-Pyrrolidin-3-ylmethanol hydrochloride CAS No. 1227157-98-3

(R)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B582443
CAS No.: 1227157-98-3
M. Wt: 137.607
InChI Key: RPSPXNVYBCMWAR-NUBCRITNSA-N
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Description

®-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound with the molecular formula C4H9NO · HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its optical activity and is used as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-3-ylmethanol hydrochloride typically involves the reduction of ®-3-pyrrolidone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting ®-Pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of catalytic hydrogenation of ®-3-pyrrolidone in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: ®-Pyrrolidin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-Pyrrolidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: ®-Pyrrolidin-3-ylmethanol hydrochloride is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 3-position of the pyrrolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to its analogs, it offers unique reactivity and selectivity in chemical reactions and biological interactions .

Properties

IUPAC Name

[(3R)-pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656413
Record name [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227157-98-3
Record name [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidin-3-ylmethanol hydrochloride
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